2-(2-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid
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Overview
Description
2-(2-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorophenylacetic acid with appropriate reagents to introduce the benzoxazole ring. This can be achieved through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
2-(2-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the unique structural features of the compound, such as the fluorophenyl and benzoxazole groups .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylacetic acid
- 2-Fluorophenylboronic acid
- Succinic acid, 2-fluorophenyl geranyl ester
Uniqueness
2-(2-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid stands out due to its unique combination of a fluorophenyl group and a benzoxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
51234-77-6 |
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Molecular Formula |
C16H12FNO3 |
Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H12FNO3/c1-9(16(19)20)10-6-7-14-13(8-10)18-15(21-14)11-4-2-3-5-12(11)17/h2-9H,1H3,(H,19,20) |
InChI Key |
LVDKGYHINGQDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F)C(=O)O |
Origin of Product |
United States |
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